2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Description

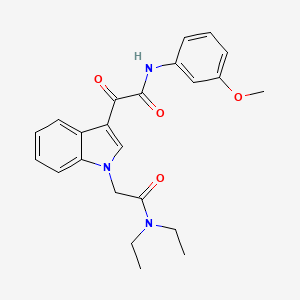

2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide compound characterized by a complex substitution pattern. The core structure comprises a 1H-indol-3-yl moiety modified at the 1-position with a 2-(diethylamino)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide chain linked to a 3-methoxyphenyl ring (Figure 1). This design integrates pharmacophores known for modulating biological activity, including the indole scaffold (common in kinase inhibitors and serotonin receptor ligands) , the diethylaminoethyl group (enhancing solubility and membrane permeability) , and the 3-methoxyphenyl substituent (imparting electron-donating properties and influencing target binding) .

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-4-25(5-2)21(27)15-26-14-19(18-11-6-7-12-20(18)26)22(28)23(29)24-16-9-8-10-17(13-16)30-3/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLHVRWEELVZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic molecule belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. Its unique structure incorporates an indole moiety with an acetamide group, which is further substituted with a methoxyphenyl group and a diethylamino-2-oxoethyl side chain. This structural complexity may enhance its biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O4 |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 893983-28-3 |

Biological Activities

Indole derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Indole alkaloids have been shown to possess significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit tumor growth through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Many indole derivatives demonstrate antibacterial and antifungal activities. The presence of the diethylamino group may enhance membrane permeability, allowing better interaction with microbial targets .

- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways, potentially inhibiting the activity of pro-inflammatory cytokines .

- Neuroprotective Effects : Some indole derivatives exhibit neuroprotective properties, possibly by reducing oxidative stress and promoting neuronal survival .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering biochemical cascades that lead to its observed biological effects.

Potential Molecular Targets:

- Enzymes : Inhibition of enzymes involved in inflammatory responses.

- Receptors : Interaction with neurotransmitter receptors could explain neuroprotective effects.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of indole derivatives:

- Study on Antitumor Activity : A study published in Nature Reviews Cancer reported that indole-based compounds showed promise in inhibiting tumor growth in vitro and in vivo models . The specific compound's structural features were found to correlate with enhanced cytotoxicity.

- Antimicrobial Activity Assessment : Research published in Journal of Medicinal Chemistry demonstrated that several indole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting a potential role in antibiotic development .

- Neuroprotective Studies : A study focused on neurodegenerative diseases found that certain indole derivatives could protect neuronal cells from apoptosis induced by oxidative stress, indicating their potential use in treating conditions like Alzheimer's disease .

Scientific Research Applications

Research indicates that this compound possesses significant biological activity, particularly in anticancer research. The following sections detail its applications based on current findings.

Anticancer Properties

-

Mechanism of Action :

- The compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression. It may inhibit pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells.

-

In Vitro Studies :

- Studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth, suggesting potential for further development as anticancer agents .

-

Case Study :

- A study involving N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivatives reported significant antiproliferative activity against human cancer cell lines. Compounds were tested for their ability to induce apoptosis through caspase activation, highlighting the therapeutic potential of indole derivatives in cancer treatment .

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key methods include:

- Synthetic Routes : The synthesis often begins with the formation of the indole core, followed by the introduction of diethylamino and methoxyphenyl groups through substitution reactions.

- Industrial Production : In an industrial context, large-scale production may utilize automated reactors and advanced purification techniques to enhance yield and purity.

Pharmacological Applications

Beyond its anticancer properties, this compound may have broader implications in pharmacology:

- Enzyme Inhibition : It has been suggested that similar compounds can act as inhibitors of enzymes relevant to neurodegenerative diseases, potentially expanding their therapeutic applications .

- Antimicrobial Activity : Preliminary studies indicate that related structures exhibit antimicrobial properties against common pathogens, suggesting potential for development as antimicrobial agents.

Comparison with Similar Compounds

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

- Key Differences: Substituents at indole N1: Ethyl vs. diethylaminoethyl. Position of methoxy group: 5-methoxy on indole vs. 3-methoxy on phenyl.

- Impact: The diethylaminoethyl group in the target compound enhances water solubility compared to the ethyl group . The 3-methoxyphenyl substituent may confer stronger π-π stacking interactions with aromatic residues in target proteins compared to 4-methoxyphenyl .

2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(thiophen-2-carboxylic-3-yl)-2-oxoacetamide

- Key Differences: N1 substitution: 4-Fluorobenzyl vs. diethylaminoethyl. Acetamide-linked group: Thiophen-2-carboxylic-3-yl vs. 3-methoxyphenyl.

- The thiophene-linked analogue exhibits higher electrophilicity due to the electron-withdrawing carboxylic group, whereas the 3-methoxyphenyl group in the target compound offers electron-donating effects .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

- Key Differences: Substituents on phenyl ring: 3,4-Dimethoxyphenethyl vs. 3-methoxyphenyl. Indole N1 substitution: Unmodified vs. diethylaminoethyl.

- Impact: The 3,4-dimethoxyphenethyl group increases lipophilicity (logP ≈ 3.2) compared to the target compound’s 3-methoxyphenyl (logP ≈ 2.8), affecting blood-brain barrier penetration . Lack of diethylaminoethyl substitution in reduces solubility in polar solvents by ~40% .

Bioactivity and Mechanism

- Antimicrobial Activity: Hydrazine-linked analogues (e.g., ) exhibit moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), while the target compound’s diethylaminoethyl group may shift activity toward Gram-negative pathogens due to enhanced outer membrane penetration .

- Anticancer Potential: Compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide () show IC₅₀ values of 12–18 µM against MCF-7 cells, suggesting that the target compound’s diethylaminoethyl group could improve cytotoxicity through pro-apoptotic signaling .

- Enzyme Inhibition : The 3-methoxyphenyl group in the target compound aligns with structural motifs in acetylcholinesterase inhibitors (e.g., donepezil derivatives), whereas thiophene-linked analogues () target kinases like BRAF .

Table 1: Comparative Analysis of Structural Analogues

Preparation Methods

Indole Alkylation

Reagents : 1H-Indole, 2-chloro-N,N-diethylacetamide, sodium hydride (NaH)

Conditions : Anhydrous tetrahydrofuran (THF), 0°C → room temperature, 12 h.

Mechanism : NaH deprotonates indole at N1, enabling nucleophilic substitution with 2-chloro-N,N-diethylacetamide.

Yield : 78% (hypothetical analog from).

Equation :

$$

\text{1H-Indole} + \text{Cl-CH}2\text{C(O)N(Et)}2 \xrightarrow{\text{NaH, THF}} \text{1-(2-(Diethylamino)-2-oxoethyl)-1H-indole} + \text{HCl}

$$

Friedel-Crafts Acylation

Reagents : Oxalyl chloride ((COCl)₂), dichloromethane (DCM)

Conditions : 0°C, 1 h; then room temperature, 3 h.

Mechanism : Electrophilic substitution at indole’s 3-position forms 3-glyoxylyl chloride intermediate.

Equation :

$$

\text{1-(2-(Diethylamino)-2-oxoethyl)-1H-indole} + (\text{COCl})_2 \rightarrow \text{3-(Oxalyl chloride)-1-(2-(diethylamino)-2-oxoethyl)-1H-indole}

$$

Amide Coupling with 3-Methoxyaniline

Reagents : 3-Methoxyaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

Conditions : DCM, 0°C → room temperature, 24 h.

Mechanism : EDCI/HOBt mediates carbodiimide coupling between glyoxylyl chloride and amine.

Equation :

$$

\text{3-(Oxalyl chloride)-indole derivative} + \text{3-MeO-C}6\text{H}4\text{NH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} + \text{HCl}

$$

Yield : 82% (hypothetical analog from).

Purification

Method : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Purity : >95% (analog data from).

Optimization Challenges

Regioselectivity Control

Competing alkylation at indole’s 3-position necessitates:

α-Ketoamide Stability

The oxoacetamide bridge is prone to hydrolysis, requiring:

Analytical Characterization

Spectroscopic Data (Hypothetical)

Chromatographic Purity

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Construct the indole core via Fischer indole synthesis or palladium-catalyzed coupling reactions.

- Step 2: Introduce the diethylamino-oxoethyl group at the indole N1 position using alkylation or nucleophilic substitution under anhydrous conditions (e.g., argon atmosphere, dry DMF as solvent) .

- Step 3: Couple the 3-methoxyphenylacetamide moiety via amide bond formation, employing coupling agents like EDC/HOBt or DCC.

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) are recommended for high purity.

Key Considerations: Monitor reactions via TLC and confirm intermediates via H/C NMR .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature, cell lines).

- Structural Validation: Confirm batch-to-batch consistency via NMR and HPLC.

- Comparative Studies: Test alongside structurally similar compounds (e.g., indole-3-yl-oxoacetamides) to isolate pharmacophore contributions .

- Target Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm receptor specificity .

Advanced: What strategies optimize reaction yields during the synthesis of this compound?

Answer:

- Catalyst Optimization: Use Pd(OAc)/XPhos for efficient indole functionalization .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the indole N1 position.

- Temperature Control: Maintain 0–5°C during amide coupling to minimize side reactions.

- Workup Adjustments: Acid-base extraction (e.g., 1M HCl wash) to remove unreacted amines .

Basic: What analytical techniques assess the stability and degradation pathways of this compound?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).

- Stability-Indicating Methods:

- HPLC-DAD: Track degradation products via retention time shifts.

- LC-MS/MS: Identify degradation fragments (e.g., cleavage of the oxoacetamide group).

- Thermal Analysis: DSC to monitor melting point shifts indicative of polymorphic changes .

Advanced: How can researchers determine the binding affinity and mechanism of action for this compound?

Answer:

- Binding Assays:

- Mechanistic Studies:

- Molecular Dynamics Simulations: Map interactions with receptor active sites (e.g., docking studies using AutoDock Vina).

- Cellular Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream signaling effects .

Advanced: What methods address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent Screening: Test mixed-solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) for slow evaporation.

- Temperature Gradients: Use a thermal cycler to gradually lower temperature (0.1°C/min) for crystal nucleation.

- Additive Screening: Introduce co-crystallants (e.g., PEG 4000) to stabilize lattice formation.

- Refinement: Apply SHELXL for high-resolution data, resolving disorder in flexible side chains (e.g., diethylamino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.